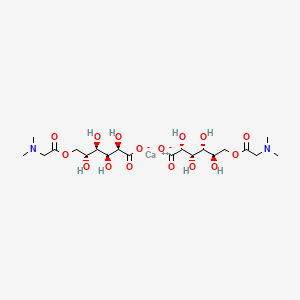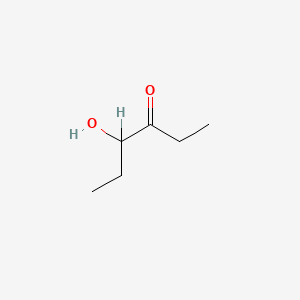
BORIC ACID TRIISOPROPYL ESTER
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boric acid triisopropyl ester, also known as triisopropyl borate, is an organoboron compound with the chemical formula C₉H₂₁BO₃. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its role as a reagent in organic synthesis, particularly in the formation of boronic esters and acids.
准备方法
Synthetic Routes and Reaction Conditions: Boric acid triisopropyl ester can be synthesized through the esterification of boric acid with isopropanol. The reaction typically involves the following steps:
Reactants: Boric acid and isopropanol are mixed in a reaction vessel.
Catalyst: A dehydrating agent such as phosphorus pentoxide is added to facilitate the removal of water.
Reaction Conditions: The mixture is heated and refluxed at a temperature of 65-70°C. The azeotrope formed is condensed and introduced into a dehydration kettle where it reacts with the dehydrant.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves continuous reflux and distillation to ensure high purity and yield. The use of azeotropic distillation helps in the efficient removal of water, which is crucial for obtaining a high-purity product .
化学反应分析
Types of Reactions: Boric acid triisopropyl ester undergoes various chemical reactions, including:
Substitution Reactions: It can react with organometallic reagents to form boronic esters.
Hydrolysis: In the presence of water, it hydrolyzes to form boric acid and isopropanol.
Oxidation: It can be oxidized to form boric acid.
Common Reagents and Conditions:
Organometallic Reagents: Used in the formation of boronic esters.
Water: Used in hydrolysis reactions.
Oxidizing Agents: Used in oxidation reactions.
Major Products:
Boronic Esters: Formed through substitution reactions.
Boric Acid and Isopropanol: Formed through hydrolysis.
Boric Acid: Formed through oxidation
科学研究应用
Boric acid triisopropyl ester has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of boronic acids and esters, which are important intermediates in organic chemistry.
Catalysis: Acts as a Lewis acid catalyst in various chemical reactions.
Material Science: Used in the preparation of novel photoelectric materials and semiconductors.
Pharmaceuticals: Plays a role in the synthesis of antibiotics and other pharmaceutical compounds .
作用机制
The mechanism of action of boric acid triisopropyl ester involves its role as a Lewis acid. It can coordinate with electron-rich species, facilitating various chemical transformations. In organic synthesis, it helps in the formation of boronic esters by reacting with organometallic reagents. The esterification process involves the activation of boric acid by the dehydrating agent, followed by the nucleophilic attack of isopropanol .
相似化合物的比较
Trimethyl Borate: Another boric acid ester used in organic synthesis.
Triethyl Borate: Similar in structure and used in similar applications.
Tributyl Borate: Used in organic synthesis and as a reagent in various chemical reactions .
Uniqueness: Boric acid triisopropyl ester is unique due to its specific reactivity and the ease with which it forms boronic esters. Its thermal stability and relatively low toxicity make it a preferred reagent in many organic synthesis applications.
属性
CAS 编号 |
10298-87-0 |
|---|---|
分子式 |
C112H125MoN8O23PW |
分子量 |
0 |
同义词 |
TRIISOPROPOXYBOROXINE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Poly[titanium(IV) n-butoxide]](/img/structure/B1171852.png)


